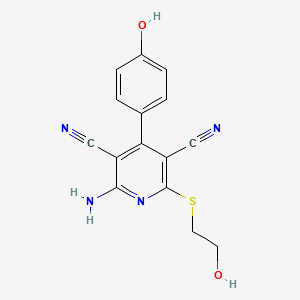![molecular formula C23H26BrCl2N3O2 B10770554 Benzamide, N-[(3S)-1-[[3-bromo-4-(4-piperidinyloxy)phenyl]methyl]-3-pyrrolidinyl]-3,4-dichloro-](/img/structure/B10770554.png)
Benzamide, N-[(3S)-1-[[3-bromo-4-(4-piperidinyloxy)phenyl]methyl]-3-pyrrolidinyl]-3,4-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 1a, identified by the PubMed ID 18573659, is a synthetic organic molecule designed as an antagonist for the urotensin-II receptor (UTS2R) . This compound has been studied for its potential therapeutic applications due to its ability to inhibit the activity of the urotensin-II receptor, which is implicated in various physiological and pathological processes.
Vorbereitungsmethoden
The synthesis of compound 1a involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Step 1: Formation of the pyrrolidine ring.
Step 2: Introduction of the bromo-piperidin-4-yloxyphenyl group.
Step 3: Attachment of the dichlorobenzamide moiety.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may scale up these reactions using optimized conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Compound 1a undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Compound 1a has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of urotensin-II receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential therapeutic applications in treating diseases related to the urotensin-II receptor, such as cardiovascular diseases and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Wirkmechanismus
The mechanism of action of compound 1a involves its binding to the urotensin-II receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the downstream signaling pathways that are typically activated by the receptor, leading to a reduction in the physiological effects mediated by urotensin-II. The molecular targets and pathways involved include the G-protein coupled receptor signaling pathway and various intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Compound 1a can be compared with other urotensin-II receptor antagonists, such as:
Compound 2a: Similar in structure but with different functional groups that may affect its binding affinity and selectivity.
Compound 3a: Another urotensin-II receptor antagonist with a different core structure, leading to variations in its pharmacological profile.
The uniqueness of compound 1a lies in its specific combination of functional groups and its high binding affinity for the urotensin-II receptor, making it a valuable tool in scientific research and drug development .
Eigenschaften
Molekularformel |
C23H26BrCl2N3O2 |
|---|---|
Molekulargewicht |
527.3 g/mol |
IUPAC-Name |
N-[(3S)-1-[(3-bromo-4-piperidin-4-yloxyphenyl)methyl]pyrrolidin-3-yl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C23H26BrCl2N3O2/c24-19-11-15(1-4-22(19)31-18-5-8-27-9-6-18)13-29-10-7-17(14-29)28-23(30)16-2-3-20(25)21(26)12-16/h1-4,11-12,17-18,27H,5-10,13-14H2,(H,28,30)/t17-/m0/s1 |
InChI-Schlüssel |
SXVZDDYARZWATR-KRWDZBQOSA-N |
Isomerische SMILES |
C1CN(C[C@H]1NC(=O)C2=CC(=C(C=C2)Cl)Cl)CC3=CC(=C(C=C3)OC4CCNCC4)Br |
Kanonische SMILES |
C1CNCCC1OC2=C(C=C(C=C2)CN3CCC(C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-benzamidophenyl) (E)-7-[3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10770490.png)
![N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B10770494.png)

![8-{2-Methyl-5-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethoxy]-2H-pyrazol-3-yl}-1,3-dipropyl-3,7-dihydro-purine-2,6-dione](/img/structure/B10770507.png)
![(4-Benzamidophenyl) 7-[3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10770516.png)
![[1-[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)propyl]piperidin-4-yl]methyl 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B10770521.png)

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B10770540.png)
![2-[4-[4-[(2R)-4-[(2-ethylphenyl)carbamoyl]-2-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B10770545.png)
![[2-chloro-4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]phenyl]-(2,2-dimethylpiperazin-1-yl)methanone](/img/structure/B10770548.png)
![2-[[3,4-Dioxo-2-(pyridin-4-ylamino)cyclobuten-1-yl]amino]-2-(3-hydroxyphenyl)acetamide](/img/structure/B10770549.png)
![1-Ethoxycarbonyloxyethyl 2-[[2-[(2-amino-4-methylsulfanylbutyl)disulfanylmethyl]-3-phenylpropanoyl]amino]acetate](/img/structure/B10770556.png)
![N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B10770564.png)